[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl](thiomorpholin-4-yl)methanone
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Overview
Description
4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, and the thiomorpholine moiety is incorporated using nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the thiomorpholine moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE is unique due to its combination of a triazole ring, methoxyphenyl group, and thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N4O2S |
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Molecular Weight |
304.37 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H16N4O2S/c1-20-12-4-2-11(3-5-12)18-10-13(15-16-18)14(19)17-6-8-21-9-7-17/h2-5,10H,6-9H2,1H3 |
InChI Key |
RMFVWPIWXVMQMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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